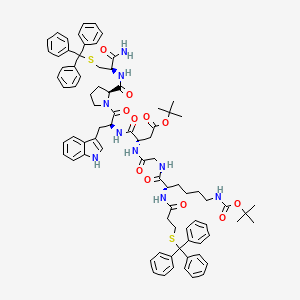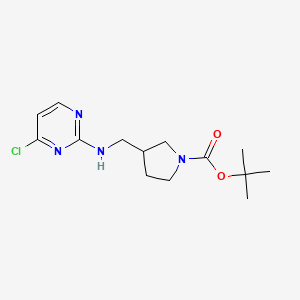![molecular formula C19H24N2O2 B15062162 tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate](/img/structure/B15062162.png)
tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate is a complex organic compound that belongs to the class of azirino-pyrrolo-pyridine derivatives This compound is notable for its unique structural features, which include a tert-butyl ester group, a phenyl ring, and a fused aziridine-pyrrolo-pyridine system
Métodos De Preparación
The synthesis of tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolo[3,4-b]pyridine core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile.
Introduction of the aziridine ring: The aziridine ring can be introduced via a nucleophilic substitution reaction, where a suitable aziridine precursor reacts with the pyrrolo[3,4-b]pyridine core.
Attachment of the phenyl group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridine derivatives.
Reduction: Reduction of the compound can occur at the pyrrolo[3,4-b]pyridine core, resulting in the formation of dihydropyridine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine).
Aplicaciones Científicas De Investigación
tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s structural features may allow it to be used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s aziridine ring may act as an electrophile, forming covalent bonds with nucleophilic residues in the target protein. This interaction can lead to the inhibition of the target protein’s activity, resulting in various biological effects.
Comparación Con Compuestos Similares
tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate can be compared with other azirino-pyrrolo-pyridine derivatives, such as:
tert-butyl (3aR,6S,8aR)-6-methyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate: This compound has a methyl group instead of a phenyl group, which may affect its reactivity and biological activity.
tert-butyl (3aR,6S,8aR)-6-ethyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate: The presence of an ethyl group may influence the compound’s solubility and pharmacokinetic properties.
tert-butyl (3aR,6S,8aR)-6-propyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate: The propyl group may alter the compound’s steric interactions with molecular targets, potentially affecting its potency.
The uniqueness of this compound lies in its combination of structural features, which may confer specific reactivity and biological activity not observed in other similar compounds.
Propiedades
Fórmula molecular |
C19H24N2O2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
tert-butyl (1R,4S,7R)-4-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-9-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-18(2,3)23-17(22)20-11-15-9-10-16(14-7-5-4-6-8-14)21-13-19(15,21)12-20/h4-10,15-16H,11-13H2,1-3H3/t15-,16+,19+,21?/m1/s1 |
Clave InChI |
PNGZYSCHRYVPKZ-MYWZKUFKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2C=C[C@H](N3[C@@]2(C1)C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C=CC(N3C2(C1)C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)


![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
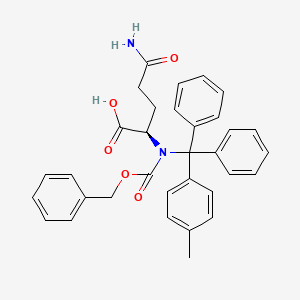
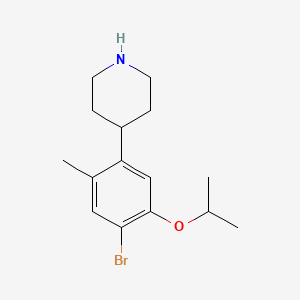
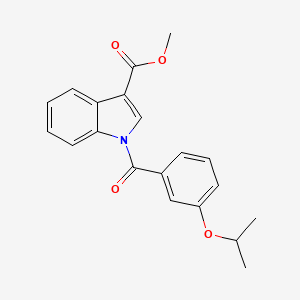
![[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)
